molecular formula C14H13NO2 B2767850 2-(Allyloxy)-1-naphthaldehyde oxime CAS No. 135522-23-5

2-(Allyloxy)-1-naphthaldehyde oxime

Cat. No.: B2767850
CAS No.: 135522-23-5
M. Wt: 227.263
InChI Key: ZWZMXMHJPULWOB-XNTDXEJSSA-N
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Description

2-(Allyloxy)-1-naphthaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-1-naphthaldehyde oxime typically involves the reaction of 2-(Allyloxy)-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-1-naphthaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Nitriles or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allyloxy)-1-naphthaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an acetylcholinesterase reactivator.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-1-naphthaldehyde oxime, particularly in medicinal applications, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme and restore its activity by cleaving the phosphate-ester bond formed between the enzyme and organophosphate compounds. This reactivation process is crucial in treating organophosphate poisoning.

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: Another oxime used as an acetylcholinesterase reactivator.

    Obidoxime: Similar to pralidoxime, used for reactivating acetylcholinesterase.

    HI-6: A more potent acetylcholinesterase reactivator with a broader spectrum of activity.

Uniqueness

2-(Allyloxy)-1-naphthaldehyde oxime is unique due to its specific structural features, such as the allyloxy group, which can influence its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in different fields of research make it a compound of interest.

Properties

IUPAC Name

(NE)-N-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h2-8,10,16H,1,9H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZMXMHJPULWOB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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